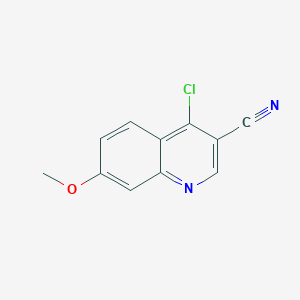

4-Chloro-7-methoxyquinoline-3-carbonitrile

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Bioactive Molecule Design

The quinoline ring system is a recurring motif in a vast array of biologically active compounds, including natural alkaloids and synthetic pharmaceuticals. Its significance stems from its ability to interact with a wide range of biological targets through various mechanisms such as intercalation with DNA, inhibition of enzymes, and modulation of receptor activity. This versatility has led to the development of numerous quinoline-based drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The established synthetic pathways for quinoline derivatives allow for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of these molecules to enhance their efficacy and selectivity.

Overview of Halogenated Quinoline Derivatives in Academic Investigations

The introduction of halogen atoms onto the quinoline scaffold has been a particularly fruitful strategy in the development of new chemical entities with enhanced biological activities. Halogenation can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Chlorine, in particular, is a common substituent in many clinically used drugs. In academic research, halogenated quinoline derivatives are extensively studied as intermediates for further chemical transformations, such as cross-coupling reactions, and as potent inhibitors of various enzymes, including kinases. These investigations continue to uncover new therapeutic potentials for this important class of compounds.

The Chemical Profile of 4-Chloro-7-methoxyquinoline-3-carbonitrile

The chemical compound this compound is a notable example of a halogenated quinoline derivative that has garnered interest in synthetic and medicinal chemistry. Its specific substitution pattern makes it a valuable building block for more complex molecules.

Chemical and Physical Properties

This compound is typically encountered as a white to off-white powder. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 73387-74-3 |

| Molecular Formula | C₁₁H₇ClN₂O |

| Molecular Weight | 218.64 g/mol |

| Appearance | White to off-white powder |

| Solubility | Information not widely available, but likely soluble in common organic solvents. |

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for quinoline construction. A general and relevant synthetic route involves the treatment of a corresponding 7-substituted-4-oxo-1,4-dihydro-3-quinolinecarbonitrile with a halogenating agent. google.com

A plausible synthetic pathway starts from a suitably substituted aniline (B41778) derivative which undergoes cyclization to form the quinoline core. The key final step is the conversion of a 4-hydroxy (or 4-oxo) group to the 4-chloro group. This is commonly accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com For instance, reacting 4-hydroxy-7-methoxyquinoline-3-carbonitrile (B2661268) with phosphorus oxychloride would yield the desired this compound.

Characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) to confirm the molecular weight, and infrared (IR) spectroscopy to identify the key functional groups, particularly the nitrile (C≡N) stretch.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is primarily dictated by the presence of the chloro substituent at the 4-position of the quinoline ring. This position is activated towards nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the adjacent nitrogen atom and the nitrile group at the 3-position further facilitates the displacement of the chloride ion by various nucleophiles.

Common transformations include reactions with amines, alcohols, and thiols to introduce a diverse range of substituents at the 4-position. For example, reaction with an aniline derivative in the presence of a suitable base or catalyst can lead to the formation of a 4-anilino-7-methoxyquinoline-3-carbonitrile derivative. google.com This reactivity is fundamental to its application as a synthetic intermediate.

Applications in Research

The principal application of this compound in scientific research is its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The 4-chloro group serves as a convenient handle for the introduction of various pharmacophores through nucleophilic substitution, allowing for the construction of libraries of compounds for biological screening.

A significant example of its utility is in the synthesis of multi-target tyrosine kinase inhibitors. For instance, related 4-chloroquinoline-3-carbonitrile (B109131) derivatives are precursors to potent anticancer agents like Bosutinib. innospk.com The core structure provided by this compound is a crucial component that contributes to the binding of these inhibitors to the ATP-binding site of target kinases.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-chloro-7-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c1-15-8-2-3-9-10(4-8)14-6-7(5-13)11(9)12/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBCMCMNNWELKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502543 | |

| Record name | 4-Chloro-7-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73387-74-3 | |

| Record name | 4-Chloro-7-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 7 Methoxyquinoline 3 Carbonitrile

Advanced Synthetic Pathways for the Quinoline (B57606) Core

The formation of the quinoline ring system is a foundational step in the synthesis of the target compound. Various classical and modern synthetic methods are employed, which can be broadly categorized into multi-step strategies, intramolecular cyclizations, and condensation reactions.

Multi-step Synthetic Strategies

Multi-step syntheses provide a versatile and controlled approach to building complex quinoline cores from readily available starting materials. These linear sequences allow for the stepwise introduction of desired functionalities.

A common strategy begins with a substituted aniline (B41778) or acetophenone. For instance, a four-step synthesis route can be employed to prepare a key intermediate, 4-chloro-6,7-dimethoxyquinoline (B44214), which is structurally related to the target compound. google.com This process involves:

Nitration: A substituted acetophenone, such as 3,4-dimethoxy acetophenone, undergoes nitration to introduce a nitro group, yielding 2-nitro-4,5-dimethoxy acetophenone. google.com

Condensation: The resulting nitro-acetophenone is condensed with an acetal, like N,N-dimethylformamide dimethyl acetal, to form an enaminone intermediate. google.com

Reductive Cyclization: The intermediate undergoes hydrogenation, which reduces the nitro group to an amine, followed by an intramolecular cyclization to form the 4-hydroxyquinoline (B1666331) ring system. google.com

Chlorination: The final step involves chlorination of the 4-hydroxy group to yield the 4-chloroquinoline (B167314). google.com

Another illustrative multi-step approach is the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633). This sequence highlights the functionalization of a pre-existing quinoline core. mdpi.comresearchgate.net The key transformations include:

N-oxidation: The quinoline nitrogen is oxidized, typically using an agent like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. mdpi.comresearchgate.net This activates the C2 position for subsequent functionalization.

C-H Functionalization: An amide group is introduced at the C2 position. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is displaced by a nucleophile, such as morpholine (B109124), to yield the final product. mdpi.comresearchgate.net

These strategies demonstrate the power of sequential reactions to build molecular complexity and achieve specific substitution patterns on the quinoline scaffold.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful method for constructing the heterocyclic quinoline ring. These reactions typically involve forming a key bond between two reactive centers within a single molecule, often triggered by a catalyst or specific reaction conditions.

One prominent example is the reductive intramolecular cyclization of ortho-nitrochalcones . This method is used to synthesize 1,2,3,4-tetrahydroquinolines (THQs), which can be subsequently dehydrogenated to form quinolines. iastate.edu The process involves the initial formation of an ortho-nitrochalcone, which then undergoes cyclization upon reduction of the nitro group. iastate.edu

Another approach involves the annulation of α-diazo sulfonium (B1226848) salts with α-vinylanilines. This transformation proceeds through a dicationic intermediate, which undergoes a sequential intramolecular substitution to generate the polysubstituted quinoline core. The reaction is typically promoted by a Brønsted acid and concludes with oxidation to restore aromaticity. acs.org

A widely used classical method is the Gould-Jacobs reaction , which is a type of thermal cyclization. This reaction often starts with an aniline derivative that reacts with an ethoxymethylenemalonate derivative. The resulting intermediate undergoes thermal cyclization at high temperatures, often in a high-boiling solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), to form a 4-hydroxyquinoline-3-carboxylate ester. google.com Subsequent hydrolysis and decarboxylation can provide the 4-hydroxyquinoline core.

| Cyclization Method | Precursor Type | Key Transformation | Product Type |

| Reductive Cyclization | o-Nitrochalcone | Reduction of nitro group followed by cyclization | Tetrahydroquinoline |

| Annulation | α-Vinylaniline & Diazo Salt | Intramolecular SN2-type displacement | Polysubstituted Quinoline |

| Gould-Jacobs Reaction | Aniline & Malonate derivative | Thermal cyclization of anilino-acrylate intermediate | 4-Hydroxyquinoline-3-carboxylate |

Condensation Reactions in Quinoline Synthesis

Condensation reactions, where two molecules combine with the loss of a small molecule like water or an alcohol, are fundamental to many classical quinoline syntheses. libretexts.org

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. The acid catalyzes the condensation to form a Schiff base intermediate, which then undergoes intramolecular electrophilic cyclization followed by dehydration to yield the quinoline.

The Friedländer synthesis is another cornerstone method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., CH3COR). organic-chemistry.org This can be catalyzed by either acids or bases.

More modern approaches also utilize condensation principles. An iodine-catalyzed method has been developed for the synthesis of 2-methylquinolines from the condensation of anilines with vinyl ethers. mdpi.com In this reaction, iodine acts as both an oxidant and, in its reduced form (hydrogen iodide), an activator for the vinyl ether. mdpi.com Similarly, the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, can be employed to generate precursors for quinoline synthesis. researchgate.net

| Condensation Synthesis | Reactant 1 | Reactant 2 | Key Feature |

| Combes Synthesis | Aniline | β-Diketone | Acid-catalyzed cyclization of Schiff base |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone | α-Methylene carbonyl compound | Base or acid-catalyzed condensation |

| Iodine-Catalyzed | Aniline | Vinyl ether | Metal-free synthesis of 2-methylquinolines |

Strategic Chlorination and Cyano Group Introduction

Once the 7-methoxyquinoline (B23528) core is established, the next critical phase is the regioselective installation of the chloro and cyano groups at the C4 and C3 positions, respectively.

Mechanistic Aspects of 4-Position Chlorination

The introduction of a chlorine atom at the C4 position of a quinoline ring is most commonly achieved by converting a 4-hydroxyquinoline (or its tautomer, 4-quinolinone) precursor. The 4-hydroxy group itself is a poor leaving group for nucleophilic substitution. Therefore, it must be activated.

The most prevalent method for this transformation is treatment with a chlorinating agent such as phosphorus oxychloride (POCl3), often used neat or in a solvent. google.comchemicalbook.comgoogle.com The mechanism proceeds as follows:

Activation of the Hydroxyl Group: The oxygen atom of the 4-hydroxy group (in the 4-quinolone tautomeric form) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl3.

Formation of a Phosphate Ester Intermediate: This initial attack leads to the displacement of a chloride ion and the formation of a dichlorophosphate (B8581778) ester intermediate. This ester is an excellent leaving group.

Nucleophilic Attack by Chloride: A chloride ion (either from the displaced Cl- or from the POCl3 reagent) then acts as a nucleophile, attacking the C4 position of the quinoline ring.

Elimination: The attack results in the cleavage of the C-O bond and elimination of the dichlorophosphate group, leading to the formation of the 4-chloroquinoline product.

This process efficiently converts the 4-hydroxyquinoline scaffold into the desired 4-chloro derivative, which is a versatile intermediate for further functionalization via nucleophilic aromatic substitution. chemicalbook.com A mixture of 7-methoxyquinolin-4(1H)-one and phosphorus oxychloride, when heated, yields 4-chloro-7-methoxyquinoline (B1631688) in high yield (88%). chemicalbook.com

Methods for 3-Carbonitrile Formation

Introducing a cyano (nitrile) group at the C3 position of the quinoline ring can be accomplished through various synthetic routes. The strategy often depends on whether the cyano group is introduced early in the synthesis or added to a pre-formed quinoline ring.

Starting with a Cyano-Substituted Precursor: One of the most direct methods involves using a starting material that already contains the cyano group. For example, a synthetic pathway can begin with a pre-existing 7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile. google.com In this case, the quinoline ring is constructed around a fragment that already bears the nitrile functionality, simplifying the final steps.

Cyanation of Quinolines: Alternatively, the cyano group can be introduced onto a pre-formed quinoline ring. A notable method involves the functionalization of quinolines with cyanopropargylic alcohols. This reaction proceeds in the presence of a base like potassium hydroxide (B78521) (KOH) and furnishes 2,3-difunctionalized quinolines where a cyano-containing group is installed. acs.orgacs.org

Another powerful technique is the cyanation of quinoline N-oxides . The N-oxide activates the quinoline ring, particularly at the C2 position, for nucleophilic attack. A regioselective C2-cyanation of quinoline N-oxides can be achieved using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanating agent, mediated by an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) under metal-free conditions. researchgate.net While this method targets the C2 position, variations of such activation chemistry are crucial for functionalizing the quinoline ring system.

The cyano group is a valuable functional group, as it can be readily converted into other biologically active moieties such as carboxamides, amines, or tetrazoles, making 3-cyanoquinolines important synthetic building blocks. acs.org

| Method | Substrate | Reagent(s) | Key Feature |

| Precursor-based | Varies (e.g., substituted aniline) | Cyano-containing building block | Cyano group incorporated early in synthesis |

| N-Oxide Cyanation | Quinoline N-oxide | Trimethylsilyl cyanide (TMSCN), PIDA | Metal-free, regioselective cyanation |

| Functionalization | Quinoline | Cyanopropargylic alcohols, KOH | Direct functionalization to add cyano-containing group |

Nucleophilic Substitution Reactions and Derivatization

The chemical architecture of 4-Chloro-7-methoxyquinoline-3-carbonitrile is characterized by an electron-deficient quinoline ring system, activated by the electron-withdrawing carbonitrile group at position 3. This electronic profile renders the chloro-substituent at position 4 highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its synthetic utility. masterorganicchemistry.commdpi.com Concurrently, the methoxy (B1213986) group at position 7 and the carbonitrile at position 3 provide additional handles for derivatization, allowing for comprehensive structural modifications.

Substitution at the 4-Chloro Position

The chlorine atom at the C-4 position of the quinoline core is the most reactive site for nucleophilic displacement. This reactivity is a well-established principle in quinoline chemistry, where the C-4 position is activated towards SNAr reactions. mdpi.comnih.gov This allows for the introduction of a wide variety of substituents, including amino, thio, and azido (B1232118) groups, by reacting the parent compound with appropriate nucleophiles. mdpi.comresearchgate.net

The reaction with amines is particularly common, leading to the formation of 4-aminoquinoline (B48711) derivatives. These reactions are typically performed by heating the 4-chloroquinoline with a primary or secondary amine, sometimes in a solvent or under neat conditions. nih.gov For example, the reaction of 7-substituted-4-chloroquinolines with mono- or dialkylamines at elevated temperatures (120–130 °C) yields the corresponding 4-aminoquinoline products. nih.gov The process involves the amine acting as the nucleophile to displace the chloride ion. nih.gov Similarly, reactions with hydrazines can be carried out to introduce a hydrazino group at the 4-position. mdpi.com

Thiol-based nucleophiles also readily displace the 4-chloro substituent. The reaction with thiols like ethanethiol (B150549) or thiophenol results in the formation of 4-thioether derivatives. mdpi.com Furthermore, sodium azide (B81097) can be used to introduce an azido group, which can serve as a precursor for further transformations. researchgate.net

Table 1: Examples of Nucleophilic Substitution at the 4-Chloro Position Note: This table is illustrative of reactions on related chloroquinoline systems and demonstrates the expected reactivity of this compound.

| Nucleophile | Reagent | Resulting C-4 Substituent | Reference |

|---|---|---|---|

| Amines (Primary/Secondary) | R-NH₂ or R₂NH | Amino (-NHR or -NR₂) | nih.gov |

| Hydrazine | N₂H₄ | Hydrazino (-NHNH₂) | mdpi.com |

| Thiols | R-SH | Thioether (-SR) | mdpi.com |

| Azide | NaN₃ | Azido (-N₃) | researchgate.net |

Modifications of the Methoxy Group at Position 7

The methoxy group at position 7 offers another avenue for structural diversification, primarily through O-demethylation. This reaction converts the ether linkage into a hydroxyl group (-OH), which is a versatile functional group for further derivatization. The presence of a methoxy group can significantly influence a molecule's pharmacokinetic properties, and its removal or modification is a common strategy in drug design. researchgate.net

O-demethylation is a primary metabolic pathway for aryl methyl ethers and can be achieved synthetically using various reagents. researchgate.net While specific literature on the demethylation of this compound is not prevalent, the chemical principles are well-established for related structures. Reagents such as boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers to yield the corresponding phenols. Enzymatic methods, for instance using cytochrome P450 enzymes, can also catalyze O-demethylation reactions. nih.gov

Once the 7-hydroxy derivative is formed, the phenolic hydroxyl group can be used as a handle for introducing new functionalities. It can be alkylated to form new ethers or esterified to form esters, significantly expanding the range of possible derivatives.

Derivatization for Functional Group Introduction

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties that may be better suited for a specific application. jfda-online.com For this compound, derivatization strategies leverage the reactivity of its existing functional groups to introduce new ones, thereby fine-tuning its chemical and physical properties.

The introduction of functional groups can be achieved through the nucleophilic substitution reactions at C-4 as previously discussed (Section 2.3.1) or by modifying the C-7 methoxy group (Section 2.3.2). For instance, after displacing the 4-chloro group with an amine, the resulting secondary amine can be further acylated or alkylated. jfda-online.com

The carbonitrile group at C-3 also presents opportunities for derivatization. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. For example, treatment of a nitrile with hydrogen peroxide in the presence of a base like potassium carbonate can yield a carboxamide. chemicalbook.com This transformation introduces a new functional group that can participate in further reactions, such as Hofmann rearrangement or conversion to other carbonyl derivatives. Reagents designed to react with specific functional groups, such as fluorescamine (B152294) with primary amines, can be used to create fluorescent derivatives for analytical purposes. greyhoundchrom.com These derivatization techniques are crucial for creating libraries of compounds for screening in drug discovery and materials science.

Table 2: Potential Derivatization Pathways

| Position | Initial Group | Reaction | Resulting Group | Potential for Further Modification |

|---|---|---|---|---|

| 4 | -Cl | Nucleophilic Substitution with R-NH₂ | -NHR | Acylation, Alkylation |

| 7 | -OCH₃ | O-Demethylation | -OH | Alkylation (Etherification), Esterification |

| 3 | -CN | Hydrolysis | -COOH or -CONH₂ | Esterification, Amide coupling |

Biological Activity and Molecular Mechanisms of 4 Chloro 7 Methoxyquinoline 3 Carbonitrile and Its Analogs

Anticancer Activity and Associated Targets

The anticancer properties of 4-chloro-7-methoxyquinoline-3-carbonitrile analogs are primarily attributed to their ability to inhibit specific protein kinases that are crucial for tumor cell growth and survival. By targeting these enzymes, these compounds can disrupt the signaling cascades that drive malignant proliferation.

Kinase Inhibition Profiles

Analogs of this compound have demonstrated potent inhibitory activity against several key oncogenic kinases, including Src, HER-2, and EGFR. The specific substitutions on the quinoline (B57606) core play a critical role in determining the potency and selectivity of these inhibitors.

A number of 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives, which are structural analogs of this compound, have been identified as potent inhibitors of Src kinase. clinpgx.orgnih.gov Optimization of the substitutions at the C-4 anilino and C-7 positions of the quinoline ring has been a key strategy in developing highly active compounds. For instance, the replacement of the methoxy (B1213986) group at C-7 with a 3-(morpholin-4-yl)propoxy group led to a significant increase in the inhibition of both Src kinase activity and Src-mediated cell proliferation. clinpgx.org Further modifications, such as the introduction of a 4-methylpiperazine group, yielded compounds with even greater potency. clinpgx.org

One of the most potent analogs, 17a , a 4-anilinobenzo[g]quinoline-3-carbonitrile derivative, exhibited an IC50 of 0.15 nM against Src kinase. nih.gov Another analog, 17d , was found to be more potent in vitro than SKI-606 (Bosutinib), a known Src kinase inhibitor that is in clinical use. nih.gov These findings highlight the potential of the 4-anilinoquinoline-3-carbonitrile scaffold as a source of powerful Src inhibitors.

| Compound | Src Kinase IC50 (nM) | Reference |

|---|---|---|

| 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile (1a) | 30 | clinpgx.org |

| Compound 31a (with 4-methylpiperazine group) | 1.2 | clinpgx.org |

| Compound 17a (4-anilinobenzo[g]quinoline-3-carbonitrile derivative) | 0.15 | nih.gov |

Analogs of this compound have also been evaluated for their ability to inhibit Human Epidermal Growth Factor Receptor 2 (HER-2), a key driver in certain types of breast cancer. A study on irreversible inhibitors of EGFR and HER-2, which share structural similarities with the compound of interest, revealed that specific derivatives can potently inhibit the kinase domain of HER-2. huji.ac.il For example, compounds in "group B" and "group C" of this study demonstrated IC50 values in the range of 25-50 nM for HER-2 inhibition. huji.ac.il

Another study focusing on a radioiodinated analog of a HER2-selective inhibitor, which also shares a similar structural backbone, reported an IC50 value of 16.5 nM for HER2 kinase inhibition. nih.gov These results suggest that the quinoline-3-carbonitrile framework can be effectively tailored to target HER-2.

| Compound Group/Analog | HER-2 Kinase IC50 (nM) | Reference |

|---|---|---|

| Group B and C Compounds | 25-50 | huji.ac.il |

| IBA-CP (CP724,714 analog) | 16.5 | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is another important target for anticancer therapies, and analogs of this compound have shown promise as EGFR inhibitors. Research on irreversible EGFR inhibitors has shown that certain 4-anilinoquinazoline (B1210976) derivatives, which are structurally related to the quinoline-3-carbonitriles, can inhibit EGFR with high potency. huji.ac.il For instance, compounds in "group B" and "group C" of the study showed IC50 values in the range of 4-15 nM against EGFR. huji.ac.il

Furthermore, a series of noncovalent reversible EGFR inhibitors were developed, with one of the most promising compounds, 25g , exhibiting an IC50 value of 2.2 nM against the EGFR L858R/T790M/C797S mutant. nih.gov This indicates that the quinoline-3-carbonitrile scaffold can be modified to effectively target both wild-type and mutant forms of EGFR.

| Compound Group/Analog | EGFR Kinase IC50 (nM) | Reference |

|---|---|---|

| Group B and C Compounds | 4-15 | huji.ac.il |

| Compound 25g | 2.2 (against L858R/T790M/C797S mutant) | nih.gov |

Modulation of Cellular Pathways in Oncology

The inhibition of key kinases by this compound analogs directly translates to the modulation of cellular pathways that are fundamental to cancer cell proliferation and survival.

The antiproliferative activity of these compounds has been demonstrated in various cancer cell lines. Analogs of this compound have shown potent inhibition of Src-dependent cell proliferation. For example, a compound with a 3-(morpholin-4-yl)propoxy group at C-7 (compound 2c ) and another with a 4-methylpiperazine group (compound 31a ) exhibited IC50 values of 100 nM for the inhibition of Src-dependent cell proliferation. clinpgx.org The potent analog 17a showed an IC50 of 10 nM against Src-transformed fibroblasts. nih.gov

In the context of EGFR inhibition, compound 25g effectively and selectively inhibited the growth of EGFR L858R/T790M/C797S-dependent cells. nih.gov Similarly, two quinazoline (B50416) Schiff base derivatives demonstrated remarkable antiproliferative effects against the MCF-7 human breast cancer cell line, with IC50 values of 6.25 µM and 5.91 µM after 72 hours of treatment. nih.govresearchgate.net

| Compound/Analog | Cell Line | Antiproliferative IC50 | Reference |

|---|---|---|---|

| Compound 2c | Src-dependent cells | 100 nM | clinpgx.org |

| Compound 31a | Src-dependent cells | 100 nM | clinpgx.org |

| Compound 17a | Src-transformed fibroblasts | 10 nM | nih.gov |

| Quinazoline Schiff base 1 | MCF-7 | 6.25 µM | nih.govresearchgate.net |

| Quinazoline Schiff base 2 | MCF-7 | 5.91 µM | nih.govresearchgate.net |

Induction of Apoptosis

Another study focused on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, which were assessed for their antiproliferative activity against various tumor cell lines. mdpi.com These hybrids, which differ in the linker and substituents on the benzimidazole (B57391) moiety, have shown promise as inhibitors of cancer cell growth. mdpi.com

Tumor Growth Inhibition in Preclinical Models

The potential for tumor growth inhibition by analogs of this compound has been demonstrated in preclinical settings. One notable analog, 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, serves as a crucial intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). innospk.com This highlights the role of the substituted quinoline-3-carbonitrile scaffold in the development of effective cancer therapies.

Furthermore, the analog 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152), a triple angiokinase inhibitor, has shown significant anticancer effects in multiple preclinical tumor xenograft models. nih.gov This compound inhibits the proliferation of vascular endothelial cells and pericytes by blocking key signaling pathways involved in tumor angiogenesis. nih.gov

A 4-aminoquinoline (B48711) derivative, N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, has been shown to markedly sensitize tumor cell killing when used in combination with Akt inhibitors in human breast cancer cell lines. nih.gov This suggests a synergistic approach to cancer treatment involving quinoline derivatives.

Antimicrobial and Antibiofilm Properties

The quinoline scaffold is also a cornerstone in the development of antimicrobial agents. Research into analogs of this compound has uncovered promising antibacterial and antibiofilm activities.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A study on novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety, synthesized from 4-chloro-7-methoxyquinoline (B1631688), demonstrated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov One particular derivative, compound 3l in the study, showed the highest efficacy against most of the tested bacterial and fungal strains, with notable activity against E. coli. nih.gov

Another study synthesized a series of novel 7-chloroquinoline (B30040) derivatives, including 2,7-dichloroquinoline-3-carbonitrile (B119050), and screened them for antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.net The results indicated that these compounds possess good activity against these strains. researchgate.net For example, 2,7-dichloroquinoline-3-carbonitrile displayed good activity against S. aureus and P. aeruginosa. researchgate.net

Table 1: Antibacterial Activity of Selected 7-Chloroquinoline Analogs

| Compound | Bacterial Strain | Inhibition Zone (mm) at 200 µg/mL |

| 2,7-dichloroquinoline-3-carbonitrile | S. aureus | 11.00 ± 0.03 |

| P. aeruginosa | 11.00 ± 0.03 | |

| 2,7-dichloroquinoline-3-carboxamide | E. coli | 11.00 ± 0.04 |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | 12.00 ± 0.00 |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde | S. pyogenes | 11.00 ± 0.02 |

| Amoxicillin (Standard) | S. aureus | 18.00 ± 0.00 |

Data from a study on novel chloroquinoline analogs. researchgate.net

Mechanisms of Action, e.g., DNA Gyrase Interaction

Quinolones are known to exert their antibacterial effects by inhibiting bacterial DNA replication through the inhibition of DNA gyrase and topoisomerase IV activities. nih.gov While a direct interaction study of this compound with DNA gyrase has not been reported, molecular docking studies on related compounds have been conducted. For instance, in a study of novel 7-chloroquinoline derivatives, compounds 6 (2,7-dichloroquinoline-3-carboxamide) and 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) exhibited good binding affinity in silico with E. coli DNA gyrase B. researchgate.net This suggests that the antibacterial activity of these analogs is likely mediated through the inhibition of this essential bacterial enzyme.

Antibiofilm Activity Studies

Bacterial biofilms pose a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Research into analogs of this compound has shown potential in combating biofilms. A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives were evaluated for their antibiofilm activity against pathogenic microbes isolated from the urinary tract. nih.gov One of the compounds, 3l, demonstrated significant biofilm inhibition, with the highest percentage of inhibition observed against E. coli and C. neoformans. nih.gov A protein leakage assay indicated that this compound likely disrupts the bacterial cell membrane, contributing to its antibacterial and antibiofilm properties. nih.gov

Table 2: Antibiofilm Activity of a 4-((7-methoxyquinolin-4-yl) amino) benzenesulfonamide derivative (Compound 3l)

| Pathogenic Microbe | Biofilm Inhibition (%) at 10.0 µg/mL |

| E. coli | 94.60 |

| P. aeruginosa | 91.74 |

| C. neoformans | 98.03 |

Data from a study on novel 7-methoxyquinoline derivatives. nih.gov

Other Investigated Biological Activities

Beyond anticancer and antimicrobial activities, research into other biological properties of this compound and its analogs is still an emerging field. One study on novel 7-chloroquinoline derivatives also evaluated their antioxidant activities using a DPPH radical scavenging assay. researchgate.net The results showed that 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide displayed strong antioxidant activity. researchgate.net

Elucidation of Molecular Targets and Binding Interactions

The quinoline-3-carbonitrile scaffold has been identified as a key pharmacophore in the design of inhibitors for several protein kinases. Analogs of this compound have been investigated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Src family kinases.

Epidermal Growth Factor Receptor (EGFR) Kinase

Derivatives of 4-anilinoquinoline-3-carbonitrile, which share the core quinoline-3-carbonitrile structure with this compound, have been designed as inhibitors of EGFR kinase. nih.gov These compounds were developed by bioisosteric replacement of the nitrogen atom at position 3 of the quinazoline ring in established EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232) with a carbon atom, leading to the quinoline scaffold. nih.gov

Molecular modeling studies have proposed potential binding modes for these quinoline-3-carbonitrile derivatives within the ATP-binding site of EGFR. One proposed binding mode involves the formation of hydrogen bonds with key amino acid residues. For instance, the cyano group at the 3-position is suggested to interact with a threonine residue. nih.gov Another possibility for certain analogs is an irreversible binding mechanism, where a covalent bond is formed with a cysteine residue (Cys773) in the active site. nih.gov The 4-anilino group, present in many potent analogs, plays a crucial role by forming a hydrogen bond with the backbone nitrogen of a methionine residue in the hinge region of the kinase. mdpi.com

While these findings are for 4-anilino analogs, they provide a strong indication that the quinoline-3-carbonitrile core of this compound has the potential to bind to the ATP pocket of EGFR. However, the replacement of the anilino group with a smaller chloro group at the 4-position would significantly alter the binding interactions, as the key hydrogen bond to the hinge region would be absent. This suggests that while EGFR is a potential target, the specific binding mode and affinity of this compound itself may differ from its 4-anilino counterparts.

Src Family Kinases

The 4-anilinoquinoline-3-carbonitrile scaffold has also been identified as a potent inhibitor of Src family kinases. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies on these analogs have demonstrated that substitutions on both the quinoline core and the 4-anilino group significantly influence their inhibitory potency. nih.gov For some highly potent analogs, subnanomolar IC50 values against Src kinase have been reported. nih.gov

Molecular modeling of these compounds within the Src kinase active site suggests that their high affinity is driven by favorable van der Waals interactions. nih.gov Similar to EGFR, the 4-anilino group is critical for potent inhibition, forming a key hydrogen bond with the hinge region of the kinase. The absence of this group in this compound implies that its interaction with Src family kinases, if any, would be substantially different and likely of lower affinity compared to the well-studied 4-anilino derivatives.

Quantitative Analysis of Analog Binding

The following table summarizes the inhibitory activities of some 4-anilinoquinoline-3-carbonitrile analogs against their respective kinase targets, providing a benchmark for the potential activity of this class of compounds. It is important to note that this data is for analogs and not for this compound itself.

| Compound/Analog | Target Kinase | IC50 (nM) | Reference |

| 4-Anilino-6,7-dimethoxyquinoline-3-carbonitrile analog | EGFR | 7.5 | nih.gov |

| 4-Anilinobenzo[g]quinoline-3-carbonitrile analog (17a) | Src | 0.15 | nih.gov |

| 4-Anilinobenzo[g]quinoline-3-carbonitrile analog (17d) | Src | Subnanomolar | nih.gov |

Interactive Data Table

Structure Activity Relationship Sar Studies of 4 Chloro 7 Methoxyquinoline 3 Carbonitrile Derivatives

Systematic Evaluation of Substituent Effects on Biological Potency

The biological activity of quinoline-based compounds can be finely tuned by introducing different functional groups onto the core ring system. researchgate.net The nature, position, and electronic properties of these substituents significantly influence the molecule's potency and selectivity.

Influence of Substitutions on the Quinoline (B57606) Ring System

The quinoline nucleus is a critical component for the biological activity of this class of compounds. biointerfaceresearch.com Research into related 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and Mitogen-activated protein kinase kinase (MEK) has demonstrated the importance of the quinoline core over other heterocyclic systems like quinazoline (B50416). nih.govresearchgate.net

Systematic studies on various quinoline derivatives have shown that substitutions at the C-6 and C-7 positions are particularly crucial for modulating biological activity. For instance, in the context of MEK inhibitors, the presence of alkoxy groups at both the 6- and 7-positions leads to the most potent compounds, with low nanomolar IC50 values. researchgate.netnih.gov In antimalarial 4-aminoquinoline (B48711) analogs, modifications to the quinoline nucleus, especially at the 7-position, have been a major focus. nih.gov While many changes to the ring result in decreased potency, certain substitutions can enhance activity against drug-resistant strains. nih.gov

The following table summarizes the observed effects of various substituents on the quinoline ring in related derivative classes.

| Position | Substituent | Observed Effect on Biological Activity | Target/Assay | Reference |

| 6 and 7 | Alkoxy groups | Increased potency | MEK Kinase | researchgate.netnih.gov |

| 7 | Phenyl ether (PhO) | High potency, particularly with shorter side chains | Antimalarial (MDR strains) | nih.gov |

| 7 | Electron-withdrawing groups (e.g., -NO2, -CF3) | Lowered pKa of quinoline nitrogen; modulates pH trapping and antiplasmodial activity | Antimalarial | researchgate.net |

| 7 | Electron-donating groups (e.g., -NH2, -OCH3) | Increased pKa of quinoline nitrogen; modulates pH trapping and antiplasmodial activity | Antimalarial | researchgate.net |

Role of Halogen Substituents in Activity Modulation

Halogen atoms, particularly chlorine, play a pivotal role in the SAR of this compound class. The 4-chloro group is a key reactive site, often serving as a leaving group for nucleophilic substitution to introduce various amine-containing side chains, which is a common strategy in the synthesis of kinase inhibitors like Bosutinib. innospk.com

The chlorine at the 7-position of the quinoline ring is also a common feature in many biologically active quinolines, including the antimalarial drug chloroquine. biointerfaceresearch.comnih.gov Studies on 4-aminoquinolines have established that a small, electron-withdrawing group, such as chlorine or a trifluoromethyl group, at this position is often a requirement for potent antimalarial activity. nih.gov The electron-withdrawing nature of the 7-substituent influences the basicity (pKa) of the quinoline ring nitrogen, which in turn affects drug accumulation in the acidic food vacuole of the malaria parasite. researchgate.net

In the context of anticancer activity, the effect of different halogens has been compared. In a series of 4-aminoquinoline derivatives tested against breast cancer cell lines, the 7-chloro substituted compound showed significantly increased cytotoxicity compared to analogs with fluoro, trifluoromethyl, or methoxy (B1213986) groups at the same position. nih.gov

The table below illustrates the comparative activity of different C-7 substituents on cytotoxicity in MDA-MB-468 breast cancer cells.

| Compound Type | C-7 Substituent | GI50 (µM) against MDA-MB-468 cells | Reference |

| Dimethyl alkyl aminoquinoline | -Cl | 8.73 | nih.gov |

| Dimethyl alkyl aminoquinoline | -F | 11.47 | nih.gov |

| Dimethyl alkyl aminoquinoline | -CF3 | 12.85 | nih.gov |

| Dimethyl alkyl aminoquinoline | -OCH3 | 14.09 | nih.gov |

Impact of Methoxy and Other Alkoxy Groups

Alkoxy groups, especially when placed at the C-6 and C-7 positions of the quinoline ring, have a profound impact on biological potency. The 7-methoxy group in the parent compound is a key feature. In SAR studies of 3-cyano-4-(phenoxyanilino)quinolines as MEK inhibitors, the most potent activity was achieved when alkoxy groups were present at both the C-6 and C-7 positions. researchgate.netnih.gov This suggests that the electronic and steric properties of these groups are crucial for optimal interaction with the kinase enzyme.

Replacing the 7-methoxy group with other alkoxy groups can modulate activity. For example, a derivative named 4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile has been studied, indicating that larger alkoxy groups at this position are also of interest in research. biosynth.com However, in some contexts, a methoxy group can be less effective than a halogen. For instance, against the MDA-MB-468 cancer cell line, the 7-methoxy derivative of a 4-aminoquinoline was less cytotoxic than the 7-chloro analog. nih.gov Conversely, against the MCF-7 cell line, the 7-methoxy derivative was more active than the 7-chloro version, highlighting that the influence of substituents can be cell-line specific. nih.gov

Importance of the 3-Cyano Group in Biological Recognition

The nitrile (cyano) group at the C-3 position is a distinguishing feature of this quinoline series and is critical for its biological activity, particularly as a kinase inhibitor. nih.gov

Hydrogen Bonding and Kinase Binding Affinity

The 3-cyano group plays a significant role in the binding of these inhibitors to their target kinases. Its linear geometry and small molecular volume allow it to fit well within the active site of enzymes. nih.gov The nitrogen atom of the nitrile is a hydrogen bond acceptor, capable of forming key interactions with hydrogen bond donors, such as the backbone NH groups of amino acids in the hinge region of a kinase. nih.gov

In the development of 4-anilinoquinoline-3-carbonitriles as EGFR inhibitors, it was found that replacing the N-3 of a quinazoline ring system with a C-CN group resulted in compounds with comparable and potent inhibitory activity. nih.gov This indicates that the cyano group can effectively mimic the hydrogen bonding interactions of a nitrogen atom in the heterocyclic core. SAR studies of MEK inhibitors also confirmed that the 3-cyanoquinoline core is crucial for potent enzyme inhibition when compared to less active analogs. researchgate.net The combination of the quinoline nitrogen, which often binds to the kinase hinge region, and the 3-cyano group creates a powerful pharmacophore for ATP-competitive inhibition. mdpi.com

Contribution to Irreversible Enzyme Inhibition

Beyond its role in non-covalent interactions, the cyano group can function as an electrophilic "warhead," enabling the molecule to form a covalent bond with the target enzyme, leading to irreversible inhibition. nih.gov This is a strategy that has gained significant attention in drug design. nih.gov The sp-hybridized carbon of the nitrile is electron-deficient and can be attacked by a nucleophilic residue, most commonly a cysteine or serine, in the enzyme's active site. nih.gov

This reaction forms a covalent thioimidate or imidate adduct. nih.gov While some of these adducts can be reversible, this mechanism is a known pathway to achieving irreversible inhibition. nih.gov Many successful irreversible kinase inhibitors, such as neratinib, target a conserved cysteine residue in the active site. nih.gov The ability of the cyano group to act as a latent electrophile makes 4-chloro-7-methoxyquinoline-3-carbonitrile derivatives potential candidates for development as covalent inhibitors. This covalent binding can offer advantages in terms of duration of action and potency.

Comparative SAR Analysis with Related Quinoline Scaffolds

The biological activity of quinoline-based compounds is profoundly influenced by the type and placement of various functional groups on the heterocyclic ring system. biointerfaceresearch.com A comparative analysis of the this compound scaffold with other quinoline derivatives reveals key structural features that are critical for specific biological activities. These comparisons shed light on why certain substitutions enhance potency while others may diminish or alter the therapeutic effect.

Influence of the C7-Substituent

The substituent at the 7-position of the quinoline ring plays a pivotal role in modulating the physicochemical properties and, consequently, the biological activity of the molecule. In the case of 4-aminoquinoline antiplasmodial agents, electron-withdrawing groups at the 7-position have been shown to lower the pKa of the quinoline ring nitrogen. nih.govresearchgate.net This modification directly impacts the molecule's ability to accumulate in the acidic food vacuole of the malaria parasite, a crucial step for its mechanism of action. nih.govacs.org

A systematic study on 4-aminoquinolines with various C7-substituents demonstrated a clear correlation between the substituent's electronic properties and antiplasmodial activity. nih.govresearchgate.net For instance, strongly electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃) significantly lower the pKa of the quinoline nitrogen compared to electron-donating groups like amino (NH₂) or methoxy (OCH₃). nih.govresearchgate.net While 7-chloro, 7-bromo, and 7-iodo derivatives showed comparable high potency against Plasmodium falciparum, 7-fluoro and 7-trifluoromethyl analogues were less active. acs.orgnih.gov Notably, most 7-methoxy derivatives were found to be largely inactive in this specific antiplasmodial assay. acs.orgnih.gov This contrasts with other studies where a methoxy group at C6 or C7 was found to be favorable for antibacterial or anticancer activities, respectively, highlighting the target-dependent nature of SAR. researchgate.net The ideal properties for a C7 substituent in the context of antiplasmodial 4-aminoquinolines were identified as a combination of moderate electron-withdrawing character and significant lipophilicity. bohrium.com

| C7-Substituent | Quinoline N pKa (pKa1) | Relative Antiplasmodial Activity Trend |

|---|---|---|

| -NO₂ (Nitro) | 6.28 | Potent |

| -CF₃ (Trifluoromethyl) | 7.40 | Moderately Potent to Less Active nih.gov |

| -I (Iodo) | 7.85 | Highly Potent nih.gov |

| -Br (Bromo) | 7.86 | Highly Potent nih.gov |

| -Cl (Chloro) | 7.96 | Highly Potent (Reference) nih.gov |

| -F (Fluoro) | 8.12 | Less Active nih.gov |

| -OCH₃ (Methoxy) | 8.33 | Largely Inactive nih.gov |

| -NH₂ (Amino) | 8.36 | Inactive |

Influence of the C3-Substituent

The functional group at the C3 position is another critical determinant of a quinoline scaffold's biological profile. The 3-carbonitrile group of the parent compound is a versatile synthon and an important pharmacophore in its own right, often associated with kinase inhibition and antibacterial activity. researchgate.netnih.gov When compared with other C3-substituents like carboxamides or carboxylic acids, significant differences in activity are observed.

For example, in a series of quinoline-based P2X7R antagonists, quinoline-6-carboxamide (B1312354) derivatives showed slightly decreased potency compared to their pyrazine (B50134) carboxamide counterparts, but activity was enhanced by specific substitutions on the carboxamide's phenyl ring. nih.gov In another study on EGFR inhibitors, quinoline-3-carboxamides (B1200007) were optimized to achieve potent anticancer activity. nih.gov This indicates that the carboxamide moiety at C3 is a viable scaffold for certain targets. However, replacing the 3-carbonitrile with a 3-carboxylic acid or a 3-carboxylic amide can be detrimental to activity in other contexts. In one study on antimalarial 7-methoxy quinolones, the 3-carboxyl ester derivative was highly potent, but its conversion to the corresponding 3-carboxylic acid or 3-carboxylic amide led to a complete loss of activity. This highlights the sensitivity of the target protein to the electronic and steric properties of the C3-substituent.

| C3-Substituent | Relative Antimalarial Potency |

|---|---|

| -COOEt (Carboxyl Ester) | High |

| -COOH (Carboxylic Acid) | Inactive |

| -CONH₂ (Carboxylic Amide) | Inactive |

Influence of the C4-Substituent

The 4-chloro group is a common feature in many bioactive quinolines, often serving as a crucial synthetic handle for introducing further molecular diversity via nucleophilic aromatic substitution (SNAr). nih.gov Many well-known 4-aminoquinoline drugs, including chloroquine, are synthesized from a 4,7-dichloroquinoline (B193633) precursor. nih.gov The chlorine at the C4 position activates the ring for substitution with various amines, a common strategy to modulate a compound's pharmacokinetic properties and target engagement. nih.gov

Comparing the 4-chloro scaffold to its 4-amino derivatives is essential. The substitution of the C4-chloro group with different amines can dramatically alter the compound's biological target and activity profile. For instance, replacing the chloro group with specific aniline (B41778) moieties has been a key strategy in developing inhibitors of receptor tyrosine kinases like EGFR and c-Met. nih.gov In a series of quinoline-4-carboxamides, the introduction of a morpholine (B109124) group via substitution of a precursor was tolerated and led to potent antimalarial compounds. acs.org Therefore, while the this compound scaffold itself may possess certain activities, its primary role in many drug discovery campaigns is that of a key intermediate for the synthesis of diverse 4-substituted quinolines.

Medicinal Chemistry Applications and Drug Development Potential

Strategic Intermediate in Pharmaceutical Synthesis

The strategic importance of 4-Chloro-7-methoxyquinoline-3-carbonitrile lies in its ability to serve as a key precursor in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The chloro- and cyano- functionalities provide reactive handles for introducing various substituents, allowing for the construction of molecules with desired pharmacological profiles.

Precursor for Tyrosine Kinase Inhibitors

Tyrosine kinase inhibitors (TKIs) are a class of targeted cancer therapies that block the action of tyrosine kinases, enzymes that are crucial for cell growth, proliferation, and differentiation. The quinoline (B57606) core is a prevalent feature in many approved TKIs. While direct synthesis pathways for some major TKIs may utilize structurally similar intermediates, the underlying chemistry involving the 4-chloroquinoline (B167314) scaffold is fundamental.

Cabozantinib is a potent TKI that targets multiple receptor tyrosine kinases, including MET, VEGFR2, and RET. The synthesis of Cabozantinib relies on a key quinoline intermediate. While literature primarily points to 4-chloro-6,7-dimethoxyquinoline (B44214) as the direct precursor, the synthesis principles are relevant to the broader class of 4-chloroquinolines. google.comgoogle.com The synthesis of this key intermediate for Cabozantinib typically involves a multi-step process starting from 3,4-dimethoxyacetophenone. This process includes nitration, condensation, reduction, cyclization, and finally, chlorination to yield the 4-chloro-6,7-dimethoxyquinoline. google.com

A novel synthesis approach for Cabozantinib has been developed starting from 4-chloro-6,7-dimethoxyquinoline, which is then condensed with N-(4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide to form the final drug. google.com

Table 1: Key Intermediates in Cabozantinib Synthesis

| Intermediate Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 3,4-Dimethoxyacetophenone | C10H12O3 | Starting material |

| 2-Nitro-4,5-dimethoxyacetophenone | C10H11NO5 | Nitrated intermediate |

| 4-Hydroxy-6,7-dimethoxyquinoline | C11H11NO3 | Cyclized intermediate |

| 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | Key chlorinated quinoline precursor |

This interactive table provides a summary of the key intermediates involved in the synthesis of Cabozantinib precursors.

Tivozanib is another TKI that primarily inhibits vascular endothelial growth factor (VEGF) receptors. Similar to Cabozantinib, the synthesis of Tivozanib also utilizes a 4-chloro-6,7-dimethoxyquinoline intermediate. google.com The synthesis pathway for this precursor is analogous to that used for Cabozantinib's intermediate, starting from 3,4-dimethoxyacetophenone. researchgate.net The final step to obtain Tivozanib involves the condensation of 4-chloro-6,7-dimethoxyquinoline with a substituted phenylurea derivative. researchgate.net

A deuterated version of Tivozanib has also been synthesized to improve its pharmacokinetic properties, highlighting the ongoing efforts in optimizing drugs based on this quinoline scaffold. nih.gov

Table 2: Tivozanib Synthesis Overview

| Step | Description | Key Reagents/Intermediates |

|---|---|---|

| 1 | Nitration of 3,4-dimethoxyacetophenone | Nitric Acid |

| 2 | Condensation | N,N-dimethylformamide dimethyl acetal |

| 3 | Reduction and Cyclization | Hydrogenation |

| 4 | Chlorination | Chlorinating agent (e.g., POCl3) |

This interactive table outlines the general synthetic strategy for Tivozanib, emphasizing the role of the 4-chloroquinoline intermediate.

Bosutinib is a dual inhibitor of Src and Abl tyrosine kinases. The synthesis of Bosutinib involves a key intermediate that is structurally very similar to the subject compound: 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile . nih.govinnospk.com This highlights the significance of the this compound scaffold in the synthesis of this class of drugs.

A common synthetic route to this precursor starts from 3-methoxy-4-hydroxybenzoic acid. The process involves esterification, alkylation, nitration, reduction, cyclization to form the quinoline ring, and subsequent chlorination. nih.gov The resulting 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile is then reacted with 2,4-dichloro-5-methoxyaniline (B1301479) to proceed towards the final Bosutinib molecule. nih.govinnospk.com

Table 3: Key Reaction for Bosutinib Precursor Synthesis

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile | Phosphorus oxychloride | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | Chlorination |

| 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 2,4-Dichloro-5-methoxyaniline | 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile | Nucleophilic Aromatic Substitution |

This interactive table details the crucial steps in the synthesis of a key precursor for Bosutinib.

Design and Development of Novel Drug Candidates

The this compound scaffold is not only an intermediate for existing drugs but also a valuable starting point for the design and development of new therapeutic agents. Its inherent structural features provide a template that can be systematically modified to optimize pharmacological properties.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where a promising lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic profile. The this compound scaffold offers several positions for chemical modification.

Modification at the 4-position: The chlorine atom at the 4-position is a key reactive site for nucleophilic aromatic substitution. This allows for the introduction of a wide variety of amine-containing side chains, which is a common strategy in the design of kinase inhibitors to interact with the hinge region of the kinase domain. nih.gov

Modification at the 7-position: The methoxy (B1213986) group at the 7-position can be modified to alter solubility and metabolic stability. For instance, replacing it with other alkoxy groups or amino groups can significantly impact the drug's properties. researchgate.net

Modification of the 3-carbonitrile group: The carbonitrile group at the 3-position is an important pharmacophore in many kinase inhibitors, contributing to their binding affinity. However, it can also be a site for metabolic liabilities. Exploring bioisosteric replacements for the nitrile group is a potential lead optimization strategy.

Structure-activity relationship (SAR) studies on related quinoline derivatives have shown that small changes in the substitution pattern can lead to significant differences in biological activity. researchgate.net For example, the introduction of different substituents on the phenylamino (B1219803) ring at the 4-position of a quinoline core has been shown to modulate the inhibitory activity against various kinases. researchgate.net Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to guide the rational design of new analogues based on the this compound scaffold. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cabozantinib |

| Tivozanib |

| Bosutinib |

| 4-chloro-6,7-dimethoxyquinoline |

| 3,4-Dimethoxyacetophenone |

| 2-Nitro-4,5-dimethoxyacetophenone |

| 4-Hydroxy-6,7-dimethoxyquinoline |

| N-(4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |

| 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile |

| 3-methoxy-4-hydroxybenzoic acid |

| 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile |

| Phosphorus oxychloride |

| 2,4-dichloro-5-methoxyaniline |

Enhancement of Pharmacodynamic Profiles

The core structure of this compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. While direct research on the pharmacodynamic enhancement of this specific compound is not extensively documented in publicly available literature, the optimization of its close analogues provides significant insights into its potential. The primary strategy for enhancing the pharmacodynamic profile of this quinoline series involves substitutions at the C-4 and C-7 positions to improve potency and selectivity against specific kinase targets.

Research focused on the development of potent Src kinase inhibitors utilized a similar compound, 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile, as a lead compound. nih.gov Optimization of the C-4 anilino group led to the synthesis of analogues with a 2,4-dichloro-5-methoxy-substituted aniline (B41778), which demonstrated increased inhibitory activity. nih.gov This highlights the importance of the substituent pattern on the C-4 phenylamino ring for modulating kinase binding affinity.

Further modifications at the C-7 position have also been shown to significantly impact the pharmacodynamic properties. For instance, replacing the methoxy group at C-7 with a 3-(morpholin-4-yl)propoxy group resulted in a derivative with enhanced inhibition of both Src kinase activity and Src-mediated cell proliferation. nih.gov The length of the alkoxy chain at this position was also found to be a critical determinant of activity, with a propoxy group being preferred over ethoxy, butoxy, or pentoxy linkers. nih.gov The introduction of a 4-methylpiperazine group at the end of this side chain led to a compound with a remarkable IC₅₀ of 1.2 nM in a Src enzymatic assay and an IC₅₀ of 100 nM for the inhibition of Src-dependent cell proliferation. nih.gov This derivative also exhibited selectivity for Src over other non-Src family kinases, underscoring the role of C-7 modifications in achieving both high potency and target selectivity. nih.gov

These findings collectively suggest that the pharmacodynamic profile of this compound can be systematically enhanced through strategic structural modifications. The anilino group at C-4 and the alkoxy side chain at C-7 are key handles for optimization, allowing for fine-tuning of the molecule's interaction with the target kinase's active site.

Modification for Improved Bioavailability Considerations

The bioavailability of a drug candidate is a critical parameter that dictates its clinical utility. For quinoline-based compounds, including derivatives of this compound, modifications are often necessary to achieve a desirable pharmacokinetic profile. Key considerations for improving bioavailability include optimizing aqueous solubility, membrane permeability, and metabolic stability.

The table below summarizes the structure-activity relationship of these modifications on Src kinase inhibition, which is an indirect indicator of the successful systemic exposure of the compounds.

| Compound ID (from source) | C-4 Substitution | C-7 Substitution | Src IC₅₀ (nM) |

| 1a | (2,4-dichlorophenyl)amino | Methoxy | 30 |

| 1c | (2,4-dichloro-5-methoxyphenyl)amino | Methoxy | - |

| 2c | (2,4-dichloro-5-methoxyphenyl)amino | 3-(Morpholin-4-yl)propoxy | - |

| 31a | (2,4-dichloro-5-methoxyphenyl)amino | 3-(4-Methylpiperazin-4-yl)propoxy | 1.2 |

Data sourced from a study on the optimization of 4-phenylamino-3-quinolinecarbonitriles as Src kinase inhibitors. nih.gov The specific IC₅₀ values for compounds 1c and 2c were not provided in the abstract.

In silico analysis of other 7-chloroquinoline (B30040) derivatives has also shed light on potential bioavailability issues. For instance, in a study of 7-chloro-4-(phenylselanyl) quinoline analogues, certain substitutions were predicted to result in low gastrointestinal absorption and an inability to penetrate the blood-brain barrier. nih.gov This highlights the importance of carefully selecting substituents to balance potency with drug-like properties.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. mdpi.comrsc.org Such studies on quinoline (B57606) derivatives are crucial for understanding their chemical behavior. rsc.org By solving approximations of the Schrödinger equation, DFT can determine the optimized geometry, vibrational frequencies, and electronic orbital energies of a molecule like 4-Chloro-7-methoxyquinoline-3-carbonitrile.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

In the case of this compound, DFT calculations are used to determine these energy values. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. The HOMO is typically spread across the electron-rich quinoline ring system, while the LUMO is often localized on the electron-deficient regions. Time-dependent DFT (TD-DFT) can further be used to analyze the electronic transitions.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound Note: The following data are representative values derived from typical DFT calculations (e.g., at the B3LYP/6-311G level) and are presented for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE) | 4.70 |

Molecular Geometry and Vibrational Frequencies

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, computational frequency analysis based on the optimized geometry can predict the molecule's vibrational spectra (Infrared and Raman). Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or rocking of chemical bonds. These theoretical spectra are invaluable for interpreting experimentally obtained spectral data. For this compound, key vibrational modes include the C≡N stretch of the nitrile group, the C-Cl stretch, and various vibrations associated with the quinoline core and the methoxy (B1213986) group.

Table 2: Selected Optimized Geometric Parameters for this compound Note: These values are illustrative of typical results from DFT geometry optimization.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-Cl | 1.74 | C3-C4-Cl | 119.5 |

| C3-C≡N | 1.45 | C4-C3-C≡N | 121.0 |

| C≡N | 1.16 | C7-O-CH₃ | 117.8 |

| C7-O | 1.36 | C6-C7-O | 125.1 |

Table 3: Calculated Major Vibrational Frequencies for this compound Note: These frequencies are representative and based on DFT calculations for similar structures.

| Frequency (cm⁻¹) | Vibrational Assignment |

| 2235 | C≡N stretch |

| 1610 | C=N, C=C aromatic ring stretch |

| 1240 | C-O (methoxy) stretch |

| 780 | C-Cl stretch |

Electrostatic Surface Potential Analysis

A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction behavior. The MESP is plotted onto the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions denote positive potential (electron-poor areas), susceptible to nucleophilic attack.

For this compound, the MESP map would reveal highly negative potentials around the nitrogen atom of the nitrile group and the oxygen of the methoxy group, identifying them as hydrogen bond acceptor sites. The chlorine atom would also exhibit a region of negative potential. Conversely, the hydrogen atoms on the aromatic ring would show positive potential. This analysis is crucial for understanding how the molecule might interact with a biological receptor.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target and for elucidating the molecular basis of their interaction. rsc.org

The binding of a ligand like this compound to a protein's active site is governed by a variety of non-covalent interactions. Molecular docking algorithms explore possible binding poses and score them based on the favorability of these interactions. Key interactions for this compound would include:

Hydrogen Bonding: The nitrogen of the nitrile group and the oxygen of the methoxy group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The quinoline ring system can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic quinoline ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine atom can potentially act as a halogen bond donor, interacting with a nucleophilic site in the protein.

Different models, such as the "lock-and-key," "induced fit," and "conformational selection" models, describe the dynamic nature of protein-ligand binding.

A primary goal of molecular docking is to estimate the binding affinity, which quantifies the strength of the interaction between the ligand and its protein target. This is typically expressed as a scoring function that calculates the binding free energy (ΔG) in units such as kcal/mol. A more negative score indicates a stronger, more favorable interaction. From the binding affinity, the inhibition constant (Ki) can also be estimated, which is a critical parameter in drug development.

Computational studies on similar quinoline derivatives have shown their potential as inhibitors of various protein kinases. rsc.org A docking simulation of this compound against a hypothetical kinase target would predict its binding mode and affinity, offering a rationale for its potential biological activity.

Table 4: Representative Molecular Docking Results for this compound with a Protein Kinase Target Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Estimated Inhibition Constant (Ki) | Interacting Residues (Example) |

| Example Kinase (e.g., mTOR, PDB: 4JSN) | -8.5 | ~250 nM | LYS78, ASP120, PHE180 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, including this compound, QSAR studies are instrumental in predicting biological activities and guiding the synthesis of new, more potent analogues.

Correlation of Structural Descriptors with Biological Activity

In QSAR studies of quinoline derivatives, various molecular descriptors are calculated to quantify different aspects of the chemical structure. These descriptors are then correlated with a measured biological activity, such as anticancer or antimicrobial efficacy. The resulting models can highlight which structural features are crucial for the desired activity.

A 3D-QSAR study on quinoline derivatives as inhibitors of Plasmodium falciparum highlighted the importance of substituents at various positions of the quinoline core. mdpi.com The model indicated that hydrophobic groups at position 7 enhance inhibitory activity, which is relevant to the methoxy group in the target compound. mdpi.com Furthermore, the presence of a hydrogen bond acceptor near position 3 was found to decrease activity, a point of consideration for the carbonitrile group. mdpi.com

The general findings from QSAR studies on various quinoline derivatives can be summarized in the following table, illustrating the typical influence of different types of descriptors on biological activity.

| Descriptor Type | Example Descriptors | General Correlation with Biological Activity of Quinolines | Relevance to this compound |

| Electronic | Dipole Moment, HOMO/LUMO energies, Electronegativity | Electron-withdrawing groups often enhance activity by modulating interactions with biological targets. nih.govresearchgate.net | The chloro and carbonitrile groups are electron-withdrawing, while the methoxy group is electron-donating, creating a specific electronic profile. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals volume | The size and shape of substituents can influence binding to target sites; bulky groups can either enhance or hinder activity depending on the target's topology. | The specific arrangement of the chloro, methoxy, and carbonitrile groups defines the molecule's size and shape, impacting its potential biological interactions. |

| Hydrophobic | LogP (Partition Coefficient) | Optimal hydrophobicity is often required for membrane permeability and reaching the target site. mdpi.com | The substituents on the quinoline ring collectively determine the molecule's lipophilicity. |

| Topological | Connectivity Indices, Wiener Index | These descriptors relate to the branching and overall topology of the molecule, which can be correlated with activity. | The specific substitution pattern of the quinoline core results in a unique topological profile. |

This table represents generalized findings from QSAR studies on a range of quinoline derivatives and provides a theoretical framework for assessing the potential activity of this compound.

Pharmacophore Identification

Pharmacophore modeling is a crucial component of drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For a series of active compounds, a pharmacophore model can be generated to guide the design of new molecules with improved potency.

For quinoline derivatives, pharmacophore models have been developed for various therapeutic targets, including cancer and inflammatory diseases. researchgate.netresearchgate.net Common pharmacophoric features identified in quinoline-based compounds include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

In the context of this compound, a hypothetical pharmacophore model can be proposed based on its structural features and knowledge from related compounds:

Aromatic Ring: The quinoline core itself serves as a crucial aromatic feature, likely involved in π-π stacking or hydrophobic interactions with the biological target.

Hydrogen Bond Acceptor: The nitrogen atom in the quinoline ring and the nitrogen of the carbonitrile group can act as hydrogen bond acceptors. The oxygen atom of the methoxy group could also participate in hydrogen bonding.

Hydrophobic Feature: The chloro-substituted part of the aromatic ring can contribute to hydrophobic interactions.